molecular formula C20H17Cl2NO3 B3951975 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one CAS No. 6586-07-8

4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one

Cat. No. B3951975
CAS RN: 6586-07-8
M. Wt: 390.3 g/mol
InChI Key: KHTOFPXYWAOSEG-UHFFFAOYSA-N
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Description

4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the oxazinone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed that the compound acts as a chelator, binding to metal ions and forming a complex that exhibits fluorescence. In addition, the compound has been shown to generate reactive oxygen species upon irradiation, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in cells or organisms. However, further studies are needed to fully understand the safety and potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one is its high selectivity and sensitivity for metal ion detection. It can also be easily synthesized in the laboratory and has a long shelf life. However, one limitation is that the compound requires irradiation for its fluorescence to be detected, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one. One area of focus is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as an antimicrobial agent and its mechanism of action against bacterial strains. Additionally, further studies are needed to fully understand the safety and potential side effects of this compound in vivo. Finally, there is potential for the development of new applications for this compound in fields such as environmental monitoring and biomedical imaging.
In conclusion, this compound is a unique and versatile compound with potential applications in various fields. Its high selectivity and sensitivity for metal ion detection, as well as its potential as a photosensitizer for cancer treatment, make it a promising area of research for the future.

Scientific Research Applications

4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial strains.

properties

IUPAC Name

4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3/c1-2-3-10-25-15-7-4-13(5-8-15)18-12-19(24)26-20(23-18)16-9-6-14(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTOFPXYWAOSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366909
Record name 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6586-07-8
Record name 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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